Cas no 2067-86-9 (2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo-)

2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo- structure
2067-86-9 structure
Product name:2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo-
CAS No:2067-86-9
MF:C10H6O4
MW:190.15224313736
CID:1399552
PubChem ID:10899435

2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo-
    • 7-HYDROXY-2-OXO-2H-CHROMENE-8-CARBALDEHYDE
    • Umbelliferone, 8-formyl-
    • DTXSID701311166
    • 7-hydroxy-2-oxo-chromene-8-carbaldehyde
    • 8-formyl-7-hydroxycoumarin
    • SCHEMBL10489008
    • 3QEZ7Q9T6B
    • 7-Hydroxy-8-formylcoumarin
    • 7-Hydroxy-2-oxo-2H-1-benzopyran-8-carboxaldehyde
    • AKOS006310460
    • 2067-86-9
    • Coumarin, 8-formyl-7-hydroxy-
    • Inchi: InChI=1S/C10H6O4/c11-5-7-8(12)3-1-6-2-4-9(13)14-10(6)7/h1-5,12H
    • InChI Key: KRBBYDYXQBJMCQ-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C2=C1C=CC(=O)O2)C=O)O

Computed Properties

  • Exact Mass: 190.02658
  • Monoisotopic Mass: 190.02660867g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • PSA: 63.6

2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00BJEK-250mg
7-Hydroxy-2-oxo-2H-chroMene-8-carbaldehyde
2067-86-9 95%
250mg
$727.00 2023-12-19
1PlusChem
1P00BJEK-5g
7-Hydroxy-2-oxo-2H-chroMene-8-carbaldehyde
2067-86-9 95%
5g
$3952.00 2023-12-19
1PlusChem
1P00BJEK-100mg
7-Hydroxy-2-oxo-2H-chroMene-8-carbaldehyde
2067-86-9 95%
100mg
$527.00 2023-12-19
1PlusChem
1P00BJEK-10g
7-Hydroxy-2-oxo-2H-chroMene-8-carbaldehyde
2067-86-9 95%
10g
$5831.00 2023-12-19
1PlusChem
1P00BJEK-1g
7-Hydroxy-2-oxo-2H-chroMene-8-carbaldehyde
2067-86-9 95%
1g
$1405.00 2023-12-19
1PlusChem
1P00BJEK-2.5g
7-Hydroxy-2-oxo-2H-chroMene-8-carbaldehyde
2067-86-9 95%
2.5g
$2691.00 2023-12-19
1PlusChem
1P00BJEK-500mg
7-Hydroxy-2-oxo-2H-chroMene-8-carbaldehyde
2067-86-9 95%
500mg
$1109.00 2023-12-19
1PlusChem
1P00BJEK-50mg
7-Hydroxy-2-oxo-2H-chroMene-8-carbaldehyde
2067-86-9 95%
50mg
$363.00 2023-12-19

Additional information on 2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo-

Professional Introduction to 2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo and CAS No. 2067-86-9

2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo, identified by its CAS number CAS NO. 2067-86-9, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic aldehyde features a benzopyran core structure, which is widely recognized for its diverse biological activities and potential therapeutic applications. The presence of both hydroxyl and aldehyde functional groups in its molecular framework enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The benzopyran scaffold is a prominent motif in natural products and pharmaceuticals, with derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The specific configuration of 2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo positions it as a key precursor for synthesizing more complex molecules. Its structural features make it particularly interesting for researchers exploring novel therapeutic agents targeting various diseases.

In recent years, advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The benzopyran system, due to its stability and versatility, has been extensively studied for its ability to modulate biological pathways. For instance, recent studies have demonstrated the potential of benzopyran derivatives in inhibiting enzymes associated with neurodegenerative disorders. The aldehyde group in 2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo allows for further functionalization, enabling the creation of libraries of compounds with tailored biological activities.

The hydroxyl group at the 7-position of the benzopyran ring contributes to the compound's solubility and interaction with biological targets. This feature is particularly advantageous in pharmaceutical applications where bioavailability and target binding are critical factors. Researchers have leveraged this property to develop prodrugs and targeted delivery systems that enhance the efficacy of therapeutic agents.

Moreover, the oxo group at the 2-position introduces electrophilic characteristics to the molecule, facilitating reactions such as condensation and oxidation. These reactions are essential in constructing more elaborate molecular architectures, which can lead to the discovery of new drugs with improved pharmacokinetic profiles. The versatility of 2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo as a synthetic intermediate has been recognized in several high-profile studies published in leading scientific journals.

Recent research has also explored the role of benzopyran derivatives in addressing metabolic disorders. Studies indicate that certain analogs of this class can modulate lipid metabolism and insulin sensitivity, offering promising leads for treating conditions like obesity and type 2 diabetes. The compound's ability to interact with biological receptors and enzymes makes it a compelling candidate for further investigation.

The synthesis of 2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo involves multi-step organic transformations that highlight the ingenuity of modern synthetic methods. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been employed to achieve high yields and purity levels. These advancements ensure that researchers have access to high-quality starting materials for their investigations.

In conclusion, CAS NO. 2067-86-9, corresponding to 2H-1-Benzopyran-8-carboxaldehyde, 7-hydroxy-2-oxo, represents a cornerstone in pharmaceutical chemistry. Its unique structural features and reactivity make it indispensable for developing novel therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications for this compound, its significance in drug discovery is set to grow even further.

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